![molecular formula C14H23NS B14249812 Benzenamine, 2-[(2-ethylhexyl)thio]- CAS No. 515140-79-1](/img/structure/B14249812.png)
Benzenamine, 2-[(2-ethylhexyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-[(2-ethylhexyl)thio]-: is an organic compound with the molecular formula C14H23NS It is a derivative of benzenamine (aniline) where the hydrogen atom at the second position is replaced by a 2-ethylhexylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(2-ethylhexyl)thio]- typically involves the reaction of benzenamine with 2-ethylhexylthiol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) under controlled temperature conditions to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of Benzenamine, 2-[(2-ethylhexyl)thio]- may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 2-[(2-ethylhexyl)thio]- can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring, due to the electron-donating nature of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 2-[(2-ethylhexyl)thio]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In industrial applications, Benzenamine, 2-[(2-ethylhexyl)thio]- is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in the synthesis of dyes and pigments is also noteworthy.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-[(2-ethylhexyl)thio]- involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the 2-ethylhexylthio group can engage in hydrophobic interactions and sulfur-related chemistry. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Benzenamine (Aniline): The parent compound with a simpler structure.
Benzenamine, 2-methyl-: A derivative with a methyl group at the second position.
Benzenamine, 2-chloro-: A derivative with a chlorine atom at the second position.
Uniqueness: Benzenamine, 2-[(2-ethylhexyl)thio]- is unique due to the presence of the 2-ethylhexylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and alters its reactivity compared to other benzenamine derivatives.
Eigenschaften
CAS-Nummer |
515140-79-1 |
|---|---|
Molekularformel |
C14H23NS |
Molekulargewicht |
237.41 g/mol |
IUPAC-Name |
2-(2-ethylhexylsulfanyl)aniline |
InChI |
InChI=1S/C14H23NS/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h6-7,9-10,12H,3-5,8,11,15H2,1-2H3 |
InChI-Schlüssel |
PDUWXIGRCDIOMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CSC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


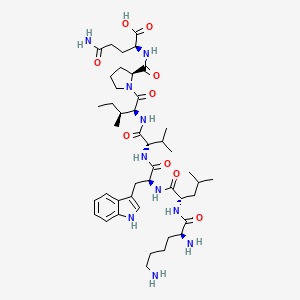
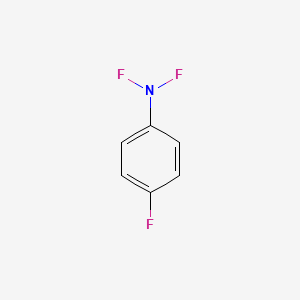
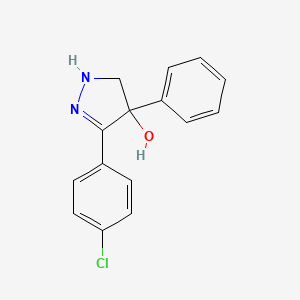
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

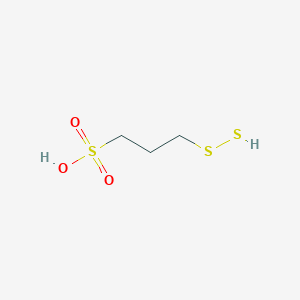

![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
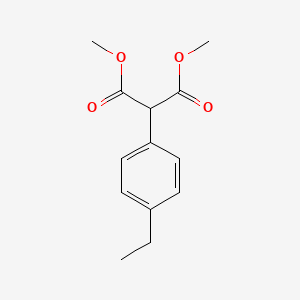
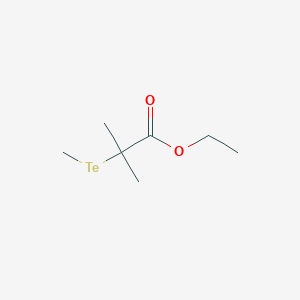
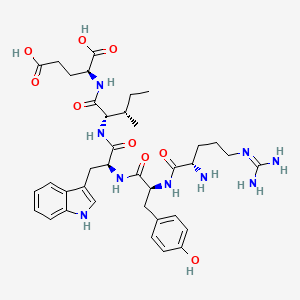
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)

![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
